molecular formula C19H18N6O3 B10983574 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10983574
M. Wt: 378.4 g/mol
InChI Key: UHFOOONTBDIXIO-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a [1,2]oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide linkage to a 1,2,4-triazole moiety bearing a 4-methoxybenzyl group. Notably, a structurally related compound, N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, was referenced in a 2004 publication, highlighting the pharmacological interest in this scaffold .

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18N6O3/c1-10-8-14(16-11(2)25-28-18(16)20-10)17(26)22-19-21-15(23-24-19)9-12-4-6-13(27-3)7-5-12/h4-8H,9H2,1-3H3,(H2,21,22,23,24,26)

InChI Key

UHFOOONTBDIXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and oxazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include:

    4-methoxybenzyl chloride: for the benzylation step.

    Hydrazine hydrate: for the formation of the triazole ring.

    Dimethylformamide (DMF): as a solvent.

    Phosphorus oxychloride (POCl3): for cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological/Functional Notes Reference
N-[3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine 3,6-dimethyl; triazole-4-methoxybenzyl Potential enzyme inhibition (theoretical) N/A
N-(4-Methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine 3,6-dimethyl; 4-methoxyphenyl Pharmacological interest (2004 publication)
C08743791 Pyrimidine-triazole-pyrazole 4,6-dimethyl; phenyl-pyrazole Studied for enzyme interactions via MD simulations
2-[3-(4-Pyridyl)-1H-1,2,4-Triazol-5-yl]pyridine Triazole-pyridine None Elevated in MMD plasma (55.64-fold increase)

Research Findings and Implications

  • Target Compound : The combination of the [1,2]oxazolo[5,4-b]pyridine core with a triazole-4-methoxybenzyl group may optimize interactions with hydrophobic enzyme pockets, as inferred from analogues like N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide .
  • Triazole-Containing Analogues : Compounds such as C08743791 demonstrate the versatility of triazole moieties in modulating binding affinities, though the target compound’s oxazole ring may confer unique steric or electronic effects .
  • Metabolic Relevance : The triazole-pyridine dimer’s association with MMD underscores the importance of triazole derivatives in disease biomarkers, though the target compound’s biological role remains unexplored .

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